molecular formula C17H15N5O2 B13564279 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

货号: B13564279
分子量: 321.33 g/mol
InChI 键: BDXHRQXAXLSKSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic small molecule featuring a fused pyrazolopyridine core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for early-stage research and screening, particularly given the established biological activity of its constituent heterocycles. The pyrazolo[3,4-b]pyridine scaffold is recognized as a promising structure in drug discovery, with derivatives reported to exhibit a range of pharmacological activities. For instance, certain pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that are critical targets for conditions like cognitive disorders, asthma, and allergic rhinitis . Furthermore, structurally related molecules incorporating the benzoxazole moiety have demonstrated relevance in the development of agents with antibacterial and antitumor properties . The integration of these two pharmaceutically active systems into a single molecule makes this carboxamide derivative a valuable chemical tool for probing new biological pathways and identifying potential therapeutic leads. Researchers can utilize this compound in high-throughput screening assays, as a building block in structure-activity relationship (SAR) studies, or for target identification and validation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C17H15N5O2

分子量

321.33 g/mol

IUPAC 名称

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-9-13-6-11(8-18-16(13)22(3)21-9)17(23)20-12-4-5-15-14(7-12)19-10(2)24-15/h4-8H,1-3H3,(H,20,23)

InChI 键

BDXHRQXAXLSKSS-UHFFFAOYSA-N

规范 SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C)C

产品来源

United States

准备方法

The synthesis of 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoxazole moiety: This step may involve the condensation of an o-aminophenol derivative with a suitable carboxylic acid or ester.

    N-alkylation and carboxamide formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

化学反应分析

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents introduced.

科学研究应用

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a pyrazolo[3,4-b]pyridine core, substituted with a dimethyl group and a benzoxazole moiety. It has a molecular formula of C17H15N5O2C_{17}H_{15}N_5O_2 and a molecular weight of 321.33 g/mol . The compound's unique structure gives it unique chemical properties and potential biological activities.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, and industry.

Chemistry

  • Building Block: It serves as a fundamental component in synthesizing more complex molecules.
  • Ligand: The compound can act as a ligand in coordination chemistry.

Biology

  • Probe: It functions as a probe for studying biological processes related to heterocyclic compounds.

Industry

  • Material Development: It is used in the development of new materials, particularly those with unique electronic or photonic properties.

The chemical reactivity of this compound is due to the electron-rich pyrazole and pyridine rings. These rings can undergo electrophilic and nucleophilic substitution reactions. The nitrogen atoms in the pyrazole ring can participate in protonation-deprotonation equilibria, which affects their reactivity towards electrophiles.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide can lead to oxidized derivatives.
  • Reduction: Agents like lithium aluminum hydride or sodium borohydride can be used to carry out reduction reactions, resulting in reduced forms of the compound.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

作用机制

The mechanism of action of 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.

相似化合物的比较

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source
1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 2-methyl-1,3-benzoxazole Not Provided Not Provided
1-(propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine Thiophene-oxazole C₁₈H₁₇N₅O₂S 367.425
2-(2-methyl-1,3-benzoxazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 2-methyl-1,3-benzoxazole, piperazine C₂₀H₁₈N₆O₂ 374.40 (calculated)
1,3-dimethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide Pyrazole Propan-2-yl C₉H₁₅N₃O 181.24 (calculated)

Key Findings and Implications

Substituent Impact : The benzoxazole group in the target compound may enhance aromatic stacking interactions compared to thiophene-oxazole () or phosphoribosyl () analogs.

Core Modifications: Replacing pyrazolo-pyridine with pyrrolopyridine () or pyridopyrimidinone () alters electron distribution, affecting binding to ATP pockets in kinases.

Molecular Weight : The target compound likely has a higher molecular weight (~400–450 g/mol estimated) than simpler analogs like ’s pyrazole derivative (181 g/mol), influencing pharmacokinetics.

生物活性

1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 1240898-06-9) is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. Its unique structure, which includes a fused pyrazole and pyridine ring with additional functional groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

The molecular formula of the compound is C17H15N5O2, with a molecular weight of 321.33 g/mol. The structure features a pyrazole ring fused with a pyridine structure and is further substituted with a dimethyl group and a benzoxazole moiety. These structural characteristics contribute to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
CAS Number1240898-06-9

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazolo[3,4-b]pyridine scaffold. For instance, in vitro assays demonstrated that certain derivatives exhibit submicromolar antiproliferative effects against pancreatic cancer cells (MIA PaCa-2) while showing lower cytotoxicity in non-cancerous cells (ARPE-19) . This selectivity suggests that these compounds may exploit differences in autophagy and metabolic stress between cancerous and normal cells.

The biological activity of this compound may involve modulation of key cellular pathways:

  • mTORC1 Pathway : The compound appears to influence the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. Inhibition of mTORC1 can lead to reduced cell proliferation and increased autophagy .
  • Autophagy Modulation : Studies indicate that this compound may enhance basal autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual action could selectively target cancer cells that rely on autophagy for survival .

Case Studies

In one case study involving similar pyrazolopyridine derivatives, researchers observed significant increases in autophagic markers (LC3-II conversion) in treated cancer cells compared to controls. This effect was dose-dependent, suggesting potential therapeutic applications in cancer treatment by exploiting the metabolic vulnerabilities of tumor cells .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or their equivalents under acidic/basic conditions. Subsequent alkylation or amidation introduces the benzoxazole moiety. Key conditions include:

  • Solvent choice (e.g., DMF for improved solubility of intermediates) .
  • Use of bases like K₂CO₃ to deprotonate intermediates and facilitate nucleophilic substitutions .
  • Temperature control (room temperature for stability of sensitive functional groups) .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm) .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity in drug discovery contexts?

  • Methodology :

  • Enzyme inhibition assays : Test affinity for kinases or other targets using fluorescence-based or radiometric assays.
  • Cellular viability assays : Employ MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .
  • Solubility and stability : Use PBS or simulated physiological buffers to determine pharmacokinetic liabilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when varying substituents on the benzoxazole or pyrazole rings?

  • Methodology :

  • Mechanistic studies : Use DFT calculations to model steric/electronic effects of substituents on transition states .
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent/base combinations and identify critical factors .
  • In-situ monitoring : Utilize IR spectroscopy or ReactIR™ to detect intermediate formation and side reactions .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising target binding affinity?

  • Methodology :

  • Isosteric replacements : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug approaches : Modify carboxamide groups to ester prodrugs for enhanced bioavailability .
  • CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .

Q. How can computational tools be integrated to predict the compound’s binding modes and off-target effects?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
  • Pharmacophore modeling : Identify critical H-bond donors/acceptors using MOE or Phase .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity .

Q. What advanced techniques address challenges in characterizing low-abundance degradation products or polymorphs?

  • Methodology :

  • LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and fragment trace impurities .
  • X-ray crystallography : Resolve crystal structures to confirm polymorphic forms and hydrate states .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under varying humidity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .
  • Co-solvent screening : Test binary solvent systems (e.g., DMSO-water) to enhance solubility .
  • Solid-state characterization : Use DSC/TGA to detect amorphous vs. crystalline forms, which influence solubility .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point273–278.5°CDSC
Purity (HPLC)>97%C18 column, UV detection
LogP (Predicted)2.8 ± 0.3ChemAxon
Solubility in DMSO>10 mMNephelometry

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。